Mechanism of action of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in vitro
Mechanism of action of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester
Authored by: A Senior Application Scientist
Preamble: The Scientific Imperative
The 2-aminothiazole scaffold represents a cornerstone in contemporary medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide focuses on a specific, yet under-characterized derivative: 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. In the absence of direct literature on this precise molecule, we will embark on a structured, hypothesis-driven exploration to elucidate its potential in vitro mechanism of action. This document is crafted for researchers, scientists, and drug development professionals, providing a strategic framework for the systematic investigation of novel chemical entities. Our approach is grounded in established scientific principles, drawing parallels from structurally related compounds to inform our experimental design.
Part 1: Foundational Understanding and Hypothesized Biological Activities
The inherent chemical architecture of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester suggests several plausible biological activities. The 2-aminothiazole core is a known pharmacophore, with derivatives exhibiting a broad spectrum of effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The presence of a phenyl group at the 2-position and a methyl ester at the 5-position will undoubtedly modulate its biological profile.
Potential as an Anticancer Agent
Numerous 2-aminothiazole derivatives have demonstrated potent anti-proliferative effects.[1] The mechanism often involves the inhibition of key cellular signaling pathways. For instance, some derivatives function as c-Met kinase inhibitors, disrupting tumor growth and metastasis.[3] Others have been shown to induce apoptosis in cancer cell lines. Therefore, a primary hypothesis is that our target compound may exhibit cytotoxic or cytostatic effects on cancer cells through mechanisms such as:
-
Kinase Inhibition: The molecule could potentially bind to the ATP-binding pocket of various kinases, such as ROCK II, which has been shown to be a target for other 2-aminothiazole derivatives.[4]
-
Induction of Apoptosis: The compound might trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: It could interfere with the cell cycle machinery, leading to a halt in proliferation.
Plausible Antimicrobial Properties
The thiazole ring is a key component of many antimicrobial agents.[5] Investigations into related compounds have revealed specific molecular targets within microbial pathogens. For example, derivatives of 2-aminothiazole have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH in Mycobacterium tuberculosis.[6] Another potential target, particularly in fungal species like Candida albicans, is lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[5] Molecular docking studies have also implicated other targets such as glutamine-fructose-6-phosphoamidinotransferase (GFAT), protein kinase (Yck2), and heat-shock protein 90 (Hsp90) in the antifungal activity of 2-aminothiazole derivatives.[5]
Anti-inflammatory and Metabolic Modulation
Recent studies have highlighted the potential for thiazole derivatives to ameliorate conditions such as diabetes by improving insulin sensitivity and lipid profiles.[7] This is often linked to the attenuation of inflammatory and oxidative stress markers.[7] Therefore, it is conceivable that 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokine production or by acting as an antioxidant.
Part 2: A Strategic In Vitro Experimental Workflow
The following section outlines a comprehensive, step-by-step experimental plan to systematically investigate the in vitro mechanism of action of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.
Initial Phenotypic Screening: Identifying the Primary Biological Effect
The first crucial step is to determine the primary biological activity of the compound. This is achieved through broad phenotypic screening across a panel of relevant cell lines.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Rationale: This initial screen will reveal whether the compound has cytotoxic or cytostatic effects and will guide the subsequent, more focused mechanistic studies.
Target Deconvolution and Validation
Once a primary biological effect is established (e.g., anticancer activity), the next phase is to identify the molecular target(s).
2.2.1 In Silico Target Prediction: Molecular Docking
Before embarking on extensive wet-lab experiments, in silico molecular docking can provide valuable insights into potential protein targets.
Protocol: Molecular Docking
-
Ligand Preparation: Generate a 3D structure of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester and perform energy minimization.
-
Target Selection: Based on the activities of structural analogs, select a panel of potential protein targets (e.g., c-Met, ROCK II, CYP51, mtFabH). Obtain their 3D structures from the Protein Data Bank (PDB).
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the selected targets.
-
Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize targets for experimental validation.
2.2.2 Biochemical Assays: Direct Target Engagement
Biochemical assays are essential to confirm direct interaction with and inhibition of the predicted molecular target.
Example Protocol: Kinase Inhibition Assay (for predicted kinase targets)
-
Assay Setup: In a 96-well plate, combine the purified kinase, a fluorescently labeled substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester.
-
Reaction and Detection: Incubate to allow the kinase reaction to proceed. Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Elucidating the Cellular Mechanism of Action
Following target identification, the focus shifts to understanding how the compound's interaction with its target translates into a cellular response.
2.3.1 Western Blot Analysis of Signaling Pathways
Protocol: Western Blotting
-
Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK, c-Met) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Rationale: This will reveal the downstream signaling pathways affected by the compound.
2.3.2 Cell Cycle and Apoptosis Analysis
Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with the compound for 24-48 hours. Harvest and fix the cells in 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with the compound for a predetermined time.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Part 3: Data Presentation and Visualization
Clear and concise presentation of data is paramount for interpreting experimental outcomes.
Table 1: Hypothetical In Vitro Activity Profile of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester
| Assay Type | Cell Line/Target | Endpoint | Result |
| Cell Viability | A549 (Lung Cancer) | IC50 | 1.5 µM |
| Cell Viability | MCF-7 (Breast Cancer) | IC50 | 3.2 µM |
| Cell Viability | HEK293 (Non-cancerous) | IC50 | > 50 µM |
| Kinase Inhibition | c-Met | IC50 | 0.8 µM |
| Kinase Inhibition | ROCK II | IC50 | 12.5 µM |
Visualizing Molecular Pathways and Experimental Workflows
Graphviz diagrams can be instrumental in visualizing complex biological pathways and experimental procedures.
Caption: Hypothetical inhibition of the c-Met signaling pathway.
Caption: A streamlined workflow for MOA elucidation.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the in vitro mechanism of action of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. By employing a hypothesis-driven and multi-faceted experimental approach, researchers can systematically unravel the biological activities and molecular targets of this novel compound, paving the way for its potential development as a therapeutic agent. The integration of in silico, biochemical, and cell-based assays is critical for building a complete and validated understanding of its mechanism of action.
References
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). MDPI.
- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One.
- "2-(4-Fluorobenzamido)
- Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. (2018). Research Journal of Pharmacy and Technology.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. (2020). PubMed.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rjptonline.org [rjptonline.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 7. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
